molecular formula C15H16O2S B14730362 1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene CAS No. 5023-73-4

1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene

Cat. No.: B14730362
CAS No.: 5023-73-4
M. Wt: 260.4 g/mol
InChI Key: VEACZWHFZHPZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene is an organic compound with the molecular formula C15H16O2S It is characterized by the presence of a methoxy group and a sulfanyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene typically involves the reaction of 4-methoxybenzyl chloride with 4-methoxythiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfanyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and sulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene can be compared with similar compounds such as:

    1-Methoxy-4-(methylthio)benzene: This compound has a similar structure but lacks the additional methoxy group on the phenyl ring, resulting in different chemical and biological properties.

    4-Methoxyphenyl methyl sulfide: This compound is structurally similar but does not have the methoxy group on the benzene ring, affecting its reactivity and applications.

    1-Methoxy-4-{[(4-methoxyphenyl)ethynyl]benzene:

Properties

CAS No.

5023-73-4

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

1-methoxy-4-[(4-methoxyphenyl)methylsulfanyl]benzene

InChI

InChI=1S/C15H16O2S/c1-16-13-5-3-12(4-6-13)11-18-15-9-7-14(17-2)8-10-15/h3-10H,11H2,1-2H3

InChI Key

VEACZWHFZHPZIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.